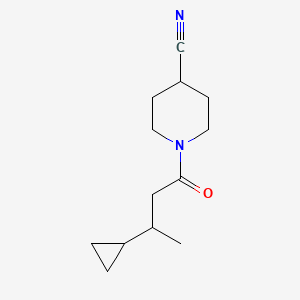
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown promising results in various areas of research, including cancer treatment, neurological disorders, and inflammation.
Mécanisme D'action
The mechanism of action of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone involves the inhibition of certain enzymes that are involved in the progression of cancer and neurological disorders. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells, as well as prevent the accumulation of toxic proteins in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone have been extensively studied in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological disorders, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been found to prevent the accumulation of toxic proteins, reduce neuroinflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone is its potent anticancer activity against various cancer cell lines. Additionally, this compound has shown potential in the treatment of neurological disorders and inflammation. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Moreover, the development of more potent analogs of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone may lead to the discovery of novel therapeutics with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone involves a multi-step process that includes the reaction of 4-cyclopropyl-1,4-diazepan-1-amine with 3-bromo-1H-indazole, followed by the addition of sodium hydride and a catalytic amount of palladium. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of certain enzymes that contribute to the progression of these diseases. Moreover, (4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(15-13-4-1-2-5-14(13)17-18-15)20-9-3-8-19(10-11-20)12-6-7-12/h1-2,4-5,12H,3,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFCGIIBANTHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NNC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-1,4-diazepan-1-yl)-(1H-indazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)